(5,6-DIFLUOROPYRIDIN-3-YL)METHANOL
Description
(5,6-Difluoropyridin-3-yl)methanol is a fluorinated pyridine derivative featuring a hydroxymethyl group at the 3-position and fluorine atoms at the 5- and 6-positions of the pyridine ring. Fluorine substituents are known to enhance electronegativity, polarity, and metabolic stability, making such compounds valuable in pharmaceutical and materials chemistry .
Properties
CAS No. |
1228898-27-8 |
|---|---|
Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of 2,3,5,6-tetrafluoropyridine with methanol in the presence of a base such as sodium methoxide . The reaction conditions usually require low temperatures to ensure regioselectivity and high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
(5,6-Difluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases, acids, and various catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5,6-Difluoropyridin-3-yl)methanol has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of (5,6-difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in drug discovery and development. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability Fluorine vs. Fluorine’s strong electron-withdrawing nature may enhance hydrogen bonding and solubility in polar solvents . Methyl Group Impact: The methyl-substituted analog () has a lower molecular weight (123.15 g/mol) and higher boiling point (256°C), likely due to reduced polarity compared to fluorinated analogs. This suggests that fluorination increases volatility and reactivity .
Physicochemical Properties
- Density and Polarity : The methyl analog’s density (1.092 g/cm³) reflects moderate polarity, whereas fluorinated compounds are expected to exhibit higher density and polarity due to fluorine’s electronegativity.
- Safety Profiles : Dichloro and bromophenyl analogs () highlight risks of irritation and toxicity, necessitating careful handling. Fluorinated derivatives may pose similar hazards but with distinct reactivity due to fluorine’s stability .
Applications Pharmaceuticals: Methyl- and dichloro-substituted methanols are used as intermediates in drug synthesis (e.g., Rupatadine impurity 3 in ). The difluoro compound’s enhanced stability could make it suitable for protease inhibitors or kinase-targeting therapies . Materials Science: Fluorinated pyridines are explored for electronic materials due to their electron-deficient aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
